molecular formula C24H19ClF3N5O3 B14776777 2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid

2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid

Cat. No.: B14776777
M. Wt: 517.9 g/mol
InChI Key: ZGZMLQJPFMQRKB-UHFFFAOYSA-N
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Description

2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings, halogen atoms, and functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Aromatic Substitution Reactions: These reactions are used to introduce substituents onto the aromatic rings. For instance, the chlorination of the phenyl ring can be carried out using chlorinating agents.

    Coupling Reactions: These reactions are employed to link different aromatic rings together. The use of palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, is common in the synthesis of complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme functions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid
  • 2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]butanoic acid

Uniqueness

The uniqueness of 2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H19ClF3N5O3

Molecular Weight

517.9 g/mol

IUPAC Name

2-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid

InChI

InChI=1S/C24H19ClF3N5O3/c1-13-8-9-33(32-13)19-11-16(25)6-7-17(19)22(24(26,27)28)36-20-12-18(30-23(29)31-20)15-4-2-14(3-5-15)10-21(34)35/h2-9,11-12,22H,10H2,1H3,(H,34,35)(H2,29,30,31)

InChI Key

ZGZMLQJPFMQRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(=O)O)N

Origin of Product

United States

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